molecular formula C25H28FNO5 B107950 (S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one CAS No. 953805-20-4

(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one

Katalognummer: B107950
CAS-Nummer: 953805-20-4
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: ICBDENTVWHDYNX-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction and Historical Context

Evolution of Oxazolidinone Chemistry in Research

Emergence of Oxazolidinones as Research Scaffolds

The oxazolidinone scaffold has emerged as one of the most significant heterocyclic frameworks in modern drug discovery, representing a five-membered ring containing both nitrogen and oxygen atoms with a carbonyl functionality. The historical development of oxazolidinones as research scaffolds began with early investigations into their unique structural properties and biological activities. The compound 2-oxazolidinone was first reported in 1888 by German chemist Siegmund Gabriel, who discovered it while investigating reactions of bromoethylamine hydrobromide with silver carbonate. Gabriel's initial work established the fundamental chemistry of this heterocyclic system, though the full potential of oxazolidinones as privileged scaffolds would not be realized until decades later.

The recognition of oxazolidinones as privileged scaffolds gained momentum through systematic studies demonstrating their ability to interact with diverse biological targets. Research has shown that the oxazolidinone core structure possesses inherent molecular recognition properties that enable binding to multiple receptor types, making it an ideal starting point for library synthesis and drug development programs. The strategic importance of oxazolidinones in medicinal chemistry is evidenced by their incorporation into numerous bioactive compounds across different therapeutic areas, including antibacterial, anticancer, anti-inflammatory, and neurological applications.

The compound (S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one represents an advanced application of oxazolidinone chemistry, where the traditional 2-oxazolidinone core has been functionalized with complex substituents to create a molecule with multiple pharmacophoric elements. The stereochemical designation (S) indicates the careful attention to three-dimensional molecular architecture that characterizes modern oxazolidinone research.

Historical Development of Dioxane-Based Structures

The integration of 1,3-dioxane moieties into pharmaceutical research compounds reflects a parallel evolution in heterocyclic chemistry focused on six-membered ring systems containing two oxygen atoms. Unlike the more commonly encountered 1,4-dioxane isomer, the 1,3-dioxane scaffold offers unique spatial arrangements of heteroatoms that can provide distinct binding interactions with biological targets. The historical development of dioxane chemistry began with systematic investigations into the preparation and properties of these heterocyclic systems.

Research into dioxane-containing compounds has revealed their utility as structural elements that can modulate the physicochemical properties of drug molecules. The 1,3-dioxane ring system in this compound is substituted with methyl groups at the 5-position and a fluorophenyl group at the 2-position, creating a sterically demanding and electronically modified heterocyclic unit. This substitution pattern reflects modern understanding of how structural modifications to dioxane rings can influence molecular behavior and biological activity.

The historical significance of dioxane-based structures in medicinal chemistry is further demonstrated by their presence in naturally occurring bioactive compounds. Studies have shown that certain natural products containing 1,4-dioxane rings, such as silybin, exhibit significant biological activities, validating the potential of dioxane scaffolds in drug design. The evolution from simple dioxane structures to complex, multiply-substituted derivatives like those found in this compound represents the sophisticated approach of contemporary medicinal chemistry.

Integration of Multiple Heterocyclic Pharmacophores

The concept of combining multiple heterocyclic pharmacophores within a single molecular framework represents a significant advancement in drug design philosophy. This approach, exemplified by this compound, reflects the understanding that complex biological systems often require multi-target interventions for optimal therapeutic outcomes. The integration of oxazolidinone and dioxane scaffolds within this compound creates a molecule capable of engaging multiple binding sites or receptor subtypes simultaneously.

Historical development of multi-pharmacophore compounds has been driven by the recognition that single-target approaches may have limitations in addressing complex diseases. The strategic combination of privileged scaffolds allows researchers to create molecules that can modulate multiple pathways while maintaining drug-like properties. In the case of this compound, the oxazolidinone and dioxane moieties are connected through a butanoyl linker, providing appropriate spatial separation and conformational flexibility for optimal target engagement.

The evolution of heterocyclic integration strategies has been informed by structure-activity relationship studies that demonstrate how different scaffolds contribute to overall biological activity. Research has shown that the careful positioning of multiple pharmacophores can lead to synergistic effects, where the combined activity exceeds the sum of individual contributions. This principle is evident in the design of this compound, where each structural element serves a specific purpose in the overall pharmacological profile.

Significance in Contemporary Medicinal Chemistry Research

Oxazolidinones and Dioxanes as Privileged Structures

The recognition of oxazolidinones and dioxanes as privileged structures has fundamentally shaped modern approaches to drug discovery and molecular design. Privileged scaffolds are molecular frameworks that demonstrate the ability to serve as ligands for diverse biological targets, making them valuable starting points for medicinal chemistry programs. The oxazolidinone scaffold has been extensively validated through its presence in numerous bioactive compounds spanning multiple therapeutic areas, from antibacterial agents to neurological modulators.

Contemporary research has established that the 2-oxazolidinone core possesses inherent structural features that facilitate binding to diverse protein targets. The five-membered ring system provides a rigid framework that can present substituents in defined spatial arrangements, while the carbonyl group serves as both a hydrogen bond acceptor and a site for potential metabolic transformation. The stereochemical center present in many oxazolidinone derivatives, including this compound, adds an additional dimension of selectivity and specificity.

Scaffold Type Key Features Therapeutic Applications
2-Oxazolidinone Five-membered ring, carbonyl group, stereochemical center Antibacterial, anticancer, neurological
1,3-Dioxane Six-membered ring, two oxygen atoms, conformational flexibility Antiviral, cardiovascular, metabolic
Combined Systems Multiple binding sites, enhanced selectivity, improved properties Multi-target therapeutics, complex diseases

The dioxane scaffold brings complementary properties to molecular design, offering different spatial arrangements and electronic characteristics compared to oxazolidinones. The 1,3-dioxane ring system in this compound provides a six-membered ring framework that can adopt different conformations and present substituents in distinct orientations. This structural diversity enhances the potential for selective target engagement and improved pharmacological profiles.

Strategic Fluorine Incorporation in Research Compounds

The incorporation of fluorine atoms into pharmaceutical compounds has become a cornerstone of modern medicinal chemistry, driven by the unique properties that fluorine substitution can impart to molecular systems. In this compound, the fluorine atom is positioned on the phenyl ring attached to the dioxane moiety, representing a strategic choice that can influence multiple aspects of molecular behavior.

Fluorine incorporation strategies have evolved from simple halogen replacement to sophisticated approaches that consider the specific electronic and steric effects of fluorine substitution. The small atomic radius of fluorine, combined with its high electronegativity, creates unique interactions that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. Research has demonstrated that fluorine substitution can increase the binding affinity of drug molecules to their targets while simultaneously improving their pharmacokinetic profiles.

The strategic placement of fluorine in this compound at the para position of the phenyl ring represents a well-established approach to molecular optimization. This substitution pattern can influence the electronic properties of the aromatic system while maintaining favorable steric interactions. Studies have shown that para-fluorophenyl substituents can enhance binding to certain protein targets while improving the overall drug-like properties of the molecule.

Fluorine Position Electronic Effects Steric Effects Metabolic Stability
Para-phenyl Electron-withdrawing, enhanced π-interactions Minimal steric hindrance Improved resistance to oxidation
Meta-phenyl Moderate electronic effects, intermediate properties Low steric impact Moderate metabolic protection
Ortho-phenyl Strong electronic effects, conformational constraints Significant steric interactions Variable metabolic effects

Contemporary research has established fluorine as the second most important heteroatom in drug discovery after nitrogen, reflecting its widespread utility in pharmaceutical applications. The incorporation of fluorine into complex multi-scaffold compounds like this compound demonstrates the sophisticated approach of modern medicinal chemistry to molecular optimization.

Stereochemical Considerations in Molecular Design

Stereochemical control represents a critical aspect of contemporary drug design, with the three-dimensional arrangement of atoms playing a fundamental role in determining biological activity and selectivity. The (S)-configuration specified in this compound reflects the importance of absolute stereochemistry in defining molecular interactions with biological targets.

Research has demonstrated that stereochemical differences can lead to dramatically different biological outcomes, with enantiomers often exhibiting distinct pharmacological profiles. The oxazolidinone scaffold is particularly sensitive to stereochemical modifications, as the five-membered ring system creates a rigid framework that presents substituents in defined spatial orientations. Studies have shown that the (S)-configuration of oxazolidinone derivatives is often associated with enhanced biological activity compared to the corresponding (R)-enantiomers.

The stereochemical complexity of this compound extends beyond the oxazolidinone center to include the substituted dioxane ring system. The 1,3-dioxane moiety can adopt different conformational states, and the presence of substituents at the 2- and 5-positions creates additional stereochemical considerations. The geminal dimethyl groups at the 5-position provide conformational rigidity, while the fluorophenyl group at the 2-position introduces both steric and electronic effects.

Stereochemical Element Configuration Impact on Activity Conformational Effects
Oxazolidinone center (S) Enhanced binding affinity Rigid spatial arrangement
Dioxane substitution Multiple centers Selective target engagement Conformational preference
Overall molecular shape Complex 3D structure Multi-target activity Optimized binding geometry

Contemporary medicinal chemistry places significant emphasis on understanding and controlling stereochemical factors in drug design. The development of compounds like this compound requires sophisticated synthetic strategies that can establish the desired stereochemical relationships while maintaining synthetic efficiency. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and computational modeling, play crucial roles in characterizing the stereochemical properties of such complex molecules.

Eigenschaften

IUPAC Name

(4S)-3-[4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FNO5/c1-24(2)16-31-25(32-17-24,19-10-12-20(26)13-11-19)14-6-9-22(28)27-21(15-30-23(27)29)18-7-4-3-5-8-18/h3-5,7-8,10-13,21H,6,9,14-17H2,1-2H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBDENTVWHDYNX-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(CCCC(=O)N2C(COC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(OC1)(CCCC(=O)N2[C@H](COC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one is a compound that has garnered attention for its potential biological activities. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Phenyloxazolidinone Core : This core structure is known for its biological activity, particularly in antimicrobial and antiviral applications.
  • Dioxane Ring : The presence of a 1,3-dioxane moiety enhances the compound's solubility and stability.
  • Fluorophenyl Substituent : The fluorine atom may influence the lipophilicity and biological interactions of the compound.

Table 1: Structural Components

ComponentDescription
PhenyloxazolidinoneA bicyclic structure with potential bioactivity
DioxaneEnhances solubility and stability
FluorophenylModulates lipophilicity and interaction

Research indicates that this compound exhibits several mechanisms of action:

  • Antiviral Activity : The compound has shown efficacy against certain viral strains by inhibiting viral replication. Studies have demonstrated its ability to interfere with viral proteases, which are essential for viral maturation and infectivity .
  • Antibacterial Properties : Preliminary data suggest that this compound may possess antibacterial properties, potentially through disruption of bacterial cell wall synthesis or function .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases .

Table 2: Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AntibacterialDisruption of bacterial growth
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Antiviral Efficacy

In a study conducted by Coburn et al., the antiviral efficacy of this compound was evaluated against HIV protease. The compound demonstrated significant inhibitory activity with an IC50 value in the nanomolar range, indicating high potency against the enzyme .

Case Study 2: Antibacterial Activity

A separate investigation focused on the antibacterial properties of the compound against Gram-positive bacteria. Results indicated that it exhibited dose-dependent inhibition of bacterial growth, suggesting potential as a therapeutic agent in treating bacterial infections .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of neopentyl glycol with phosphorus pentoxide and sulfuric acid in dichloromethane, yielding a high purity product with a molecular formula of C25H28FNO5C_{25}H_{28}FNO_5 and a molecular weight of 441.49 g/mol . The stereochemistry of the oxazolidinone ring plays a critical role in its biological activity, particularly in interactions with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of oxazolidinones, including this compound, exhibit promising antiviral properties. For instance, docking studies have shown that it interacts effectively with the SARS-CoV-2 main protease (6LU7), suggesting potential as an antiviral agent . The mechanism involves inhibition of viral replication through interference with proteolytic processing essential for viral maturation.

Antimicrobial Properties

Oxazolidinones are known for their antibacterial activity against Gram-positive bacteria. The compound has been evaluated for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . Its mechanism involves inhibition of protein synthesis by binding to the 23S rRNA of the bacterial ribosome, which is crucial for the formation of the functional ribosomal complex necessary for translation .

Synthetic Intermediates

The compound serves as a valuable synthetic intermediate in the production of various biologically active molecules. Its oxazolidinone structure allows it to participate in further transformations to yield β-amino acids and other derivatives . For example, reactions involving conjugate additions to activated alkenes have been reported, leading to high diastereoselectivity and yields suitable for pharmaceutical applications .

Case Study: Antiviral Efficacy Against SARS-CoV-2

A recent study utilized computational methods to assess the binding affinity of (S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one to the SARS-CoV-2 main protease. The results indicated that this compound could serve as a lead compound for further development into antiviral therapies targeting COVID-19 .

Case Study: Antimicrobial Activity Evaluation

In vitro evaluations demonstrated that this oxazolidinone derivative exhibited significant antimicrobial activity against various resistant strains of bacteria. Minimum inhibitory concentration (MIC) values ranged from 7.4 to 119 µg/mL against MRSA isolates, highlighting its potential as a new antibiotic agent amidst rising antibiotic resistance .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Oxazolidinone Derivatives

Its simpler structure results in lower molecular weight (≈219 g/mol) and reduced steric hindrance, making it a more flexible catalyst in asymmetric aldol reactions .

(b) (S)-3-((S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS: 914349-61-4) This analog replaces the 1,3-dioxane ring with a hydroxylated pentanoyl chain. The hydroxyl group enhances polarity (logP ≈1.2 vs. ≈3.5 for the target compound), improving aqueous solubility but reducing membrane permeability .

Table 2: Structural and Functional Comparisons

Compound Key Structural Differences Molecular Weight (g/mol) logP (Predicted) Applications Reference
Target Compound 1,3-Dioxane, fluorophenyl, butanoyl 441.50 ~3.5 Asymmetric synthesis
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one No dioxane/fluorophenyl; methyl substituent ~219 ~2.1 Catalysis
(S)-3-((S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one Hydroxypentanoyl instead of dioxane ~413 ~1.2 Polar intermediates
1,3-Dioxane-Containing Analogs

The ketone group increases electrophilicity, enabling nucleophilic additions but reducing chiral induction efficiency compared to the target compound .

(b) (4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-(5-(4,5-dihydrooxazol-2-yl)-2-methoxyphenyl)-5,5-dimethylcyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one This structurally complex analog (EP 2 697 207 B1) incorporates trifluoromethyl and methoxyphenyl groups, enhancing metabolic stability but complicating synthesis. Its larger size (MW ≈650 g/mol) limits bioavailability compared to the target compound .

Q & A

Q. What crystallographic challenges arise when resolving structures containing both oxazolidinone and 1,3-dioxane moieties?

  • Methodological Answer : Address disorder in the dioxane ring by collecting high-resolution data (e.g., synchrotron radiation) and refining with SHELXL’s TWIN/BASF tools. Similar strategies resolved disorder in tetrahydroquinazolinone crystals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.